molecular formula C17H24N2O4 B13802144 (3-Tert-butoxycarbonylamino-azetidin-1-YL)-M-tolyl-acetic acid

(3-Tert-butoxycarbonylamino-azetidin-1-YL)-M-tolyl-acetic acid

Cat. No.: B13802144
M. Wt: 320.4 g/mol
InChI Key: UYKWMDCJMUAMFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Tert-butoxycarbonylamino-azetidin-1-YL)-M-tolyl-acetic acid is a compound that features a unique azetidine ring structure. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability properties. This compound is particularly interesting due to its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(3-Tert-butoxycarbonylamino-azetidin-1-YL)-M-tolyl-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

(3-Tert-butoxycarbonylamino-azetidin-1-YL)-M-tolyl-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-Tert-butoxycarbonylamino-azetidin-1-YL)-M-tolyl-acetic acid involves its interaction with specific molecular targets. The Boc group can be removed under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The azetidine ring’s strain can facilitate interactions with enzymes and receptors, potentially leading to biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Tert-butoxycarbonylamino-azetidin-1-YL)-M-tolyl-acetic acid is unique due to its specific combination of the azetidine ring and the M-tolyl-acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

2-(3-methylphenyl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetic acid

InChI

InChI=1S/C17H24N2O4/c1-11-6-5-7-12(8-11)14(15(20)21)19-9-13(10-19)18-16(22)23-17(2,3)4/h5-8,13-14H,9-10H2,1-4H3,(H,18,22)(H,20,21)

InChI Key

UYKWMDCJMUAMFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C(=O)O)N2CC(C2)NC(=O)OC(C)(C)C

Origin of Product

United States

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